molecular formula C24H23N3O4S B2989230 2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 799817-52-0

2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2989230
CAS No.: 799817-52-0
M. Wt: 449.53
InChI Key: YMCAMKLFNIFIOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, substituted 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles were synthesized by condensation of furfural or thiophene-2-carbaldehyde with 2-cyanoethanethioamide . Another synthesis involved the reaction of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid, ethyl 3-aryl-2-bromopropanates, and acetylenedicarboxylic acid esters .

Scientific Research Applications

Structural Aspects and Inclusion Compounds

Research has explored the structural aspects of amide-containing isoquinoline derivatives, examining how different treatments with mineral acids affect their physical state, from gel formation to crystalline solids. This study provides insight into the potential applications of such compounds in materials science and pharmaceutical formulation (Karmakar, Sarma, & Baruah, 2007).

Multicomponent Synthesis for New Derivatives

Another facet of research focuses on the multicomponent synthesis of 2-(alkylsulfanyl)-4-[furan-2-yl(or thiophen-2-yl)]-5,6,7,8-tetrahydroquinoline-3-carbonitriles, highlighting the compound's versatility in creating a variety of derivatives for potential pharmacological activities (Dyachenko et al., 2015).

Key Intermediate in Synthesis of Kinase Inhibitors

Research also details the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for producing selective epidermal growth factor receptor (EGFR) kinase inhibitors. This underscores the compound's importance in the development of targeted cancer therapies (Jiang et al., 2011).

Novel Synthetic Approaches and Anticancer Activity

Further research introduces novel synthetic approaches for derivatives of similar structures, offering new pathways for the development of anticancer agents. This includes exploring the anticancer activities of various synthesized derivatives, indicating the potential therapeutic applications of these compounds (Sayed et al., 2022).

Future Directions

The future directions for this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the diverse biological activities reported for similar compounds, this compound could be a valuable target for future research .

Properties

IUPAC Name

2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-2-30-16-10-8-15(9-11-16)26-21(29)14-32-24-17(13-25)22(20-7-4-12-31-20)23-18(27-24)5-3-6-19(23)28/h4,7-12,22,27H,2-3,5-6,14H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCAMKLFNIFIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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